molecular formula C15H10F3N3O3 B2649341 5-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one CAS No. 883010-27-3

5-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one

Cat. No. B2649341
CAS RN: 883010-27-3
M. Wt: 337.258
InChI Key: GRIOODDVLJBYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'MTPO' and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

MTPO has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, researchers found that MTPO was effective in inhibiting the growth of human breast cancer cells in vitro. Another study published in the European Journal of Medicinal Chemistry found that MTPO exhibited potent antitumor activity against human lung cancer cells.

Mechanism of Action

The mechanism of action of MTPO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, MTPO has been shown to inhibit the activity of thymidylate synthase, an enzyme that is necessary for the synthesis of DNA. By inhibiting this enzyme, MTPO prevents the growth and division of cancer cells.
Biochemical and Physiological Effects
MTPO has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, MTPO has been shown to possess anti-inflammatory properties. A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry found that MTPO exhibited potent anti-inflammatory activity in vitro. Another study published in the Journal of Medicinal Chemistry found that MTPO was effective in reducing the levels of pro-inflammatory cytokines in mice.

Advantages and Limitations for Lab Experiments

One advantage of using MTPO in laboratory experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using MTPO in laboratory experiments is its potential toxicity. MTPO has been shown to be toxic to certain cell types, and care must be taken to ensure that it is used safely in laboratory experiments.

Future Directions

There are several future directions for research on MTPO. One area of research could focus on its potential use as a therapeutic agent for the treatment of cancer. Another area of research could focus on its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of MTPO and its potential toxicity. Overall, MTPO is a promising compound that has the potential to be used in a variety of therapeutic applications.

Synthesis Methods

MTPO can be synthesized through a variety of methods, including the reaction of 3-methoxybenzohydrazide with 2-(trifluoromethyl)pyridine-4-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride and sodium acetate to yield MTPO. The synthesis of MTPO is a complex process that requires careful attention to detail and strict adherence to safety protocols.

properties

IUPAC Name

5-(3-methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c1-23-11-4-2-3-9(7-11)13-20-21(14(22)24-13)12-8-10(5-6-19-12)15(16,17)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIOODDVLJBYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)O2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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